molecular formula C8H9N3 B13981767 6-Amino-5-ethylnicotinonitrile

6-Amino-5-ethylnicotinonitrile

Cat. No.: B13981767
M. Wt: 147.18 g/mol
InChI Key: WCGDERXPPKNEDA-UHFFFAOYSA-N
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Description

Contextualization within Nicotinonitrile Chemistry and Aminopyridine Frameworks

The chemical architecture of 6-Amino-5-ethylnicotinonitrile is rooted in two fundamentally important heterocyclic systems: nicotinonitrile and aminopyridine.

The nicotinonitrile , or 3-cyanopyridine, nucleus is a prominent scaffold in medicinal chemistry. ekb.eg It is a key component in various natural products, including nicotinic acid and nicotinamide, which are vital to metabolic processes. ekb.eg The presence of the cyano group provides a site for diverse chemical transformations and can contribute to the molecule's electronic properties and ability to interact with biological targets. ekb.eg Nicotinonitrile derivatives are known to exhibit a wide array of pharmacological activities, including antioxidant, antimicrobial, and anticancer properties. researchgate.net Some have been successfully developed into marketed drugs. ekb.eg

The aminopyridine framework is another cornerstone of heterocyclic chemistry, with its three isomers (2-, 3-, and 4-aminopyridine) serving as crucial synthetic precursors and pharmacophores. researchgate.net Aminopyridines are recognized for their ability to act as chelating ligands in organometallic chemistry and as foundational units for constructing more complex molecules. researchgate.netmdpi.com The amino group enhances the electron-donating nature of the pyridine (B92270) ring and provides a reactive handle for further functionalization, making these compounds versatile intermediates in the synthesis of pharmaceuticals and agrochemicals. researchgate.netwisdomlib.org The fusion of these two frameworks in this compound results in a molecule with inherent potential for diverse applications in both materials science and drug discovery. nih.gov

Historical Development of Synthetic Approaches to Nicotinonitrile Derivatives

The synthesis of nicotinonitrile derivatives has evolved significantly over the decades, driven by their broad utility. Early methods often relied on classical condensation reactions. For instance, a patented process from 1975 describes the synthesis of 2-amino-5-alkylnicotinonitriles through the condensation of 1,1-dicyanopropylenes with triethyl orthoformate, followed by a reaction with ammonia (B1221849). google.com

Over time, research has shifted towards more efficient and environmentally benign strategies, such as one-pot, multicomponent reactions (MCRs). researchgate.net These reactions allow for the assembly of complex nicotinonitrile structures from simple, readily available starting materials in a single step, often with high atom economy. mdpi.com A common and robust method involves the reaction of α,β-unsaturated carbonyl compounds (chalcones) with malononitrile (B47326) in the presence of a nitrogen source like ammonium (B1175870) acetate. wisdomlib.orgmdpi.com

Recent advancements have introduced novel catalytic systems to further optimize these syntheses. Researchers have successfully employed copper nanoparticles on charcoal and, more recently, nanomagnetic metal-organic frameworks (MOFs) as highly efficient and recyclable catalysts. researchgate.netacs.org These modern methods offer advantages such as mild reaction conditions, short reaction times, and high yields, making the synthesis of diverse libraries of nicotinonitrile derivatives more accessible for screening and development. nih.govacs.org

Table 2: Evolution of Synthetic Methodologies for Nicotinonitrile Derivatives

Era Dominant Methodology Key Features
Mid-20th Century Classical Condensation Reactions Multi-step processes, often requiring harsh conditions. google.com
Late 20th/Early 21st Century Multicomponent Reactions (MCRs) Improved efficiency, one-pot synthesis, better atom economy. mdpi.com

| Contemporary | Advanced Catalysis (e.g., Nanoparticles, MOFs) | High yields, mild conditions, catalyst recyclability, "green" chemistry principles. researchgate.netacs.org |

Academic Significance in Contemporary Organic Synthesis and Heterocyclic Chemistry

While specific studies on this compound are scarce, its academic significance can be inferred from the immense value of its constituent parts in modern research. As a polyfunctionalized heterocycle, it represents a versatile synthetic intermediate.

The amino group at the 6-position can be readily diazotized and substituted, allowing for the introduction of a wide range of other functional groups. It can also undergo N-alkylation or N-acylation to generate diverse derivatives. The nitrile group is a particularly useful functional handle; it can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or used in cycloaddition reactions to construct fused heterocyclic rings. researchgate.net

The strategic placement of the amino, ethyl, and nitrile groups on the pyridine core makes this compound a potentially valuable building block for creating libraries of novel compounds. For example, research on other substituted nicotinonitriles has shown that modifying the substituents around the pyridine ring can profoundly impact biological activity, as seen in the development of NRF2 inhibitors for cancer therapy. rsc.org Therefore, this compound serves as an ideal scaffold for structure-activity relationship (SAR) studies, where systematic structural modifications can be correlated with changes in biological or material properties.

Overview of Key Research Trajectories and Unaddressed Challenges Pertaining to this compound

The primary unaddressed challenge concerning this compound is the comprehensive investigation of its chemical reactivity and biological properties. The existing literature focuses on the broader class of nicotinonitriles, leaving the specific potential of this ethyl-substituted derivative largely unexplored.

Key future research trajectories should include:

Systematic Synthesis and Characterization: Developing and optimizing a robust synthetic route specifically for this compound and a library of its derivatives. This would involve exploring various modern catalytic methods to ensure high efficiency and yield.

Exploration of Chemical Reactivity: A thorough investigation of the reactivity of its functional groups—the amino, nitrile, and the pyridine ring itself—to establish its utility as a versatile synthetic intermediate for more complex heterocyclic systems.

Biological Screening: Given the established pharmacological importance of the aminonicotinonitrile scaffold, a crucial research direction is the systematic screening of this compound and its derivatives for a range of biological activities. ekb.egacs.org This could include evaluation for anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. researchgate.netnih.gov

Materials Science Applications: Investigating its potential use in the development of functional materials, such as fluorescent probes or nonlinear optical materials, which is another known application for certain nicotinonitrile derivatives. researchgate.net

The main hurdle is the current lack of focused research, which presents a significant opportunity for chemists to contribute new knowledge to the field of heterocyclic chemistry by exploring the unique properties and potential applications of this specific compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9N3

Molecular Weight

147.18 g/mol

IUPAC Name

6-amino-5-ethylpyridine-3-carbonitrile

InChI

InChI=1S/C8H9N3/c1-2-7-3-6(4-9)5-11-8(7)10/h3,5H,2H2,1H3,(H2,10,11)

InChI Key

WCGDERXPPKNEDA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=CC(=C1)C#N)N

Origin of Product

United States

Synthesis and Exploration of Derivatives and Analogs of 6 Amino 5 Ethylnicotinonitrile

Design and Synthesis of Amino Group-Modified Derivatives (e.g., amides, ureas)

The primary amino group at the C6 position of 6-amino-5-ethylnicotinonitrile is a key site for derivatization, allowing for the introduction of a variety of functional groups that can significantly alter the molecule's properties. The formation of amides and ureas are common and effective strategies for this purpose.

Amide Synthesis:

Amide derivatives are readily synthesized by reacting the 6-amino group with carboxylic acids, acid chlorides, or acid anhydrides. A general and efficient method involves the use of a coupling agent, such as COMU (1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate), which facilitates the condensation of carboxylic acids with the amino group under mild conditions. frontiersin.orgnih.gov This method is known for its rapid reaction times and high yields. frontiersin.orgnih.gov

The general reaction scheme is as follows: this compound + R-COOH --(Coupling Agent)--> N-(5-cyano-3-ethylpyridin-2-yl)acetamide derivative

A variety of carboxylic acids can be employed in this reaction, allowing for the introduction of diverse R groups, including aliphatic, aromatic, and heterocyclic moieties. The selection of the carboxylic acid is a critical aspect of the design process, as the nature of the R group will influence the physicochemical properties of the resulting amide.

Urea (B33335) Synthesis:

Urea derivatives can be prepared by reacting the 6-amino group with isocyanates or by using phosgene (B1210022) or its equivalents to form an isocyanate intermediate in situ, which then reacts with another amine. nih.gov The reaction with an isocyanate is a direct and often high-yielding method for the synthesis of unsymmetrical ureas. nih.gov

The general reaction scheme is as follows: this compound + R-N=C=O --> 1-(5-cyano-3-ethylpyridin-2-yl)-3-R-urea

The reactivity of the isocyanate allows for the introduction of a wide range of substituents (R), providing a straightforward route to a library of urea derivatives. The urea functionality is known for its ability to form multiple hydrogen bonds, which can be a key feature in the design of molecules with specific binding properties. nih.gov

Table 1: Examples of Amino Group-Modified Derivatives

Derivative Type Reagent General Structure
Amide Carboxylic Acid (R-COOH) N-(5-cyano-3-ethylpyridin-2-yl)acetamide derivative
Urea Isocyanate (R-NCO) 1-(5-cyano-3-ethylpyridin-2-yl)-3-R-urea

Exploration of Nitrile Group Transformations to Other Heterocycles (e.g., imidazoles, pyrimidines, tetrazoles)

The nitrile group at the C5 position is a versatile functional group that can be transformed into various five- and six-membered heterocycles. These transformations significantly expand the chemical space accessible from the this compound scaffold.

Synthesis of Imidazoles:

While direct conversion of a nitrile to an imidazole (B134444) is not a standard transformation, the 2-amino-3-cyanopyridine (B104079) core can be a precursor for imidazole synthesis through multi-step sequences. One potential route involves the reduction of the nitrile to an aminomethyl group, followed by reaction with a suitable one-carbon synthon to form the imidazole ring.

Synthesis of Pyrimidines:

The 2-amino-3-cyanopyridine moiety is a well-established precursor for the synthesis of fused pyrimidines, specifically pyrido[2,3-d]pyrimidines, which will be discussed in more detail in section 4.5. The Thorpe-Ziegler cyclization is a key reaction in this context.

Synthesis of Tetrazoles:

The conversion of nitriles to tetrazoles is a well-established and widely used transformation in medicinal chemistry. nih.gov This is typically achieved through a [3+2] cycloaddition reaction between the nitrile and an azide, most commonly sodium azide, often in the presence of a Lewis acid catalyst such as zinc chloride or with the use of triethylammonium (B8662869) chloride. nih.govcore.ac.uk

The general reaction scheme is as follows: this compound + NaN₃ --(Catalyst)--> 6-amino-5-ethyl-3-(1H-tetrazol-5-yl)pyridine

This reaction provides a direct and efficient route to tetrazole-containing analogs. The tetrazole ring is often used as a bioisostere for a carboxylic acid group due to its similar acidity and planar structure. core.ac.uk

Table 2: Heterocycles from Nitrile Group Transformation

Target Heterocycle Key Reaction Type Reagents
Imidazole Multi-step synthesis -
Pyrimidine (B1678525) Cyclocondensation See Section 4.5
Tetrazole [3+2] Cycloaddition Sodium Azide (NaN₃)

Synthesis of Analogs with Modifications to the Ethyl Substituent

Synthetic strategies to achieve these modifications can involve starting from precursors with different alkyl groups at the 5-position. For instance, instead of using a starting material that leads to the ethyl group, one could use precursors that would result in methyl, propyl, or other alkyl or functionalized alkyl chains.

Alternatively, for certain modifications, reactions on the ethyl group itself could be envisioned, although this is often more challenging due to the relative inertness of alkyl chains. Functionalization of the ethyl group, for example, through radical halogenation followed by nucleophilic substitution, could introduce a variety of functionalities. However, controlling the selectivity of such reactions can be difficult. A more practical approach would be to synthesize analogs with different C5 substituents from the ground up. For example, a common synthetic route to 2-amino-3-cyanopyridines involves the condensation of a ketone, an aldehyde, malononitrile (B47326), and ammonium (B1175870) acetate. scispace.comsemanticscholar.org By varying the ketone used in this reaction, one can introduce different substituents at the C5 position.

Derivatization of the Pyridine (B92270) Ring (e.g., halogenation, introduction of new substituents)

The pyridine ring of this compound can be further functionalized to introduce new substituents, thereby modulating the electronic properties of the core structure.

Halogenation:

Electrophilic halogenation of the pyridine ring can be achieved using various halogenating agents. The position of halogenation will be directed by the existing substituents. The amino group is a strong activating group and will direct incoming electrophiles to the ortho and para positions. However, the pyridine nitrogen is deactivating. The interplay of these electronic effects will determine the regioselectivity of the halogenation reaction.

Introduction of New Substituents:

Scaffold Derivatization for Fused Heterocyclic Systems (e.g., pyrido-pyrimidines)

The 6-amino-5-cyanopyridine scaffold is an excellent precursor for the synthesis of fused heterocyclic systems, particularly pyrido[2,3-d]pyrimidines. These bicyclic structures are of significant interest due to their presence in a wide range of biologically active molecules.

The synthesis of pyrido[2,3-d]pyrimidines from 2-amino-3-cyanopyridines can be achieved through several methods. A common approach involves the cyclocondensation of the 2-amino-3-cyanopyridine with a one-carbon synthon, such as formamide (B127407) or formic acid. nih.govresearchgate.net

For example, heating this compound with formamide would be expected to yield the corresponding 4-aminopyrido[2,3-d]pyrimidine derivative. nih.gov

This compound + Formamide --(Heat)--> 6-Ethyl-4-aminopyrido[2,3-d]pyrimidine

Alternatively, reaction with formic acid followed by cyclization can lead to the formation of a 4-oxo-pyrido[2,3-d]pyrimidine. nih.gov The use of other reagents, such as acetic anhydride, can lead to the introduction of a methyl group at the 2-position of the newly formed pyrimidine ring. nih.gov

These reactions provide a versatile and efficient means of constructing complex heterocyclic systems from the relatively simple this compound starting material. The resulting pyrido[2,3-d]pyrimidine (B1209978) scaffold can then be further derivatized to create a wide range of novel compounds. rsc.orgrsc.orgresearchgate.net

Table 3: Fused Heterocyclic Systems from this compound

Fused System Reagent for Cyclization Resulting Substructure
Pyrido[2,3-d]pyrimidine Formamide 4-Aminopyrido[2,3-d]pyrimidine
Pyrido[2,3-d]pyrimidine Formic Acid 4-Oxopyrido[2,3-d]pyrimidine
Pyrido[2,3-d]pyrimidine Acetic Anhydride 2-Methyl-4-oxopyrido[2,3-d]pyrimidine

Spectroscopic and Structural Characterization Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy serves as a powerful, non-destructive analytical tool for determining the precise structure of 6-Amino-5-ethylnicotinonitrile by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C. A combination of one-dimensional and two-dimensional NMR experiments is employed to assemble the molecular puzzle.

¹H-NMR Spectroscopy: The proton NMR spectrum provides crucial information about the chemical environment, number, and connectivity of hydrogen atoms. For this compound, the spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the protons of the ethyl group, and the protons of the amino group.

Aromatic Protons: The pyridine ring protons, H-2 and H-4, are expected to appear as distinct singlets in the downfield region (typically δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing nitrile group.

Ethyl Group Protons: The ethyl substituent will give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃). The methylene quartet is expected around δ 2.5-3.0 ppm, coupled to the methyl protons. The methyl triplet would appear further upfield, around δ 1.2-1.5 ppm.

Amino Group Protons: The protons of the primary amine (-NH₂) typically appear as a broad singlet, the chemical shift of which can vary (often between δ 4.0-6.0 ppm) depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, eight distinct carbon signals are anticipated.

Pyridine Ring Carbons: The five carbons of the pyridine ring will resonate in the aromatic region (δ 100-160 ppm). The carbon bearing the cyano group (C-3) and the carbon attached to the amino group (C-6) are expected at the extremes of this range.

Cyano Carbon: The nitrile carbon (-C≡N) typically appears in a characteristic downfield region (δ 115-125 ppm).

Ethyl Group Carbons: The methylene carbon (-CH₂) will be observed around δ 20-30 ppm, while the methyl carbon (-CH₃) will be found at a more upfield position (δ 10-15 ppm).

Assignment Expected ¹H Chemical Shift (δ, ppm) Expected ¹³C Chemical Shift (δ, ppm)
H-27.5 - 8.0 (s)C-2: 150 - 155
H-48.0 - 8.5 (s)C-3: 100 - 105
-NH₂4.0 - 6.0 (br s)C-4: 155 - 160
-CH₂-CH₃2.5 - 3.0 (q)C-5: 110 - 115
-CH₂-CH₃1.2 - 1.5 (t)C-6: 158 - 162
-C≡N: 117 - 122
-CH₂-CH₃: 22 - 28
-CH₂-CH₃: 12 - 16

Note: Expected chemical shifts are based on typical values for similar structural motifs and may vary based on solvent and experimental conditions. s = singlet, t = triplet, q = quartet, br s = broad singlet.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a key correlation would be observed between the methylene quartet and the methyl triplet of the ethyl group, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the direct assignment of each carbon signal based on the chemical shift of the proton attached to it. For instance, the aromatic proton signals will correlate with their corresponding aromatic carbon signals, and the ethyl group protons will correlate with their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for piecing together the entire molecular structure. Key expected correlations for this compound would include:

Correlations from the H-4 proton to the carbons of the cyano group (C-3) and the ethyl group (C-5).

Correlations from the H-2 proton to C-3, C-4, and C-6.

Correlations from the methylene protons of the ethyl group to C-4, C-5, C-6, and the methyl carbon.

While less common for routine characterization, solid-state NMR (ssNMR) can provide valuable information about the structure of this compound in its crystalline form. This technique is particularly useful for studying polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the amino group, which may differ from the solution state.

Mass Spectrometry Techniques

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.

High-resolution mass spectrometry is critical for determining the precise molecular formula of this compound. By measuring the m/z value to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions. For this compound (C₈H₉N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally observed value, with a very low mass error (typically < 5 ppm) confirming the elemental formula.

Ion Formula Calculated Exact Mass
[M]⁺C₈H₉N₃147.0796
[M+H]⁺C₈H₁₀N₃148.0875
[M+Na]⁺C₈H₉N₃Na170.0694

Tandem mass spectrometry (MS/MS) experiments are used to study the fragmentation pathways of the parent ion. By inducing fragmentation and analyzing the resulting daughter ions, valuable structural information can be obtained, which complements the data from NMR spectroscopy. The fragmentation of the protonated this compound ion [M+H]⁺ would likely proceed through characteristic losses of small neutral molecules.

Loss of the Ethyl Group: A primary fragmentation pathway is often the cleavage of the bond between the ethyl group and the pyridine ring, resulting in the loss of an ethene molecule (C₂H₄, 28 Da) or an ethyl radical (•C₂H₅, 29 Da).

Loss of Ammonia (B1221849): The amino group can be eliminated as ammonia (NH₃, 17 Da).

Loss of HCN: The nitrile group can be lost as hydrogen cyanide (HCN, 27 Da).

By analyzing the masses of the fragment ions, the connectivity of the molecule can be further confirmed.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods measure the vibrations of chemical bonds, which occur at characteristic frequencies. For this compound, these techniques would be used to confirm the presence of its key structural features: the aminopyridine ring, the ethyl group, and the nitrile group.

In a typical FT-IR spectrum, absorption bands would be expected for the N-H stretching vibrations of the primary amine (–NH₂) group, usually appearing as a doublet in the 3300-3500 cm⁻¹ region. The C≡N stretch of the nitrile group would produce a sharp, intense band in the 2210-2260 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1650 cm⁻¹ region. The aliphatic C-H stretching and bending vibrations of the ethyl (–CH₂CH₃) group would appear around 2850-2960 cm⁻¹ and 1375-1465 cm⁻¹, respectively.

Table 1: Expected Vibrational Frequencies for this compound

Functional Group Vibration Type Expected FT-IR Wavenumber (cm⁻¹) Expected Raman Wavenumber (cm⁻¹)
Amine (–NH₂) N-H Stretch 3300 - 3500 (doublet) Weak
Nitrile (–C≡N) C≡N Stretch 2210 - 2260 (sharp, medium-strong) Strong
Ethyl (–CH₂CH₃) C-H Aliphatic Stretch 2850 - 2960 (strong) Strong
Pyridine Ring C=C, C=N Stretch 1400 - 1650 (multiple bands) Strong

Note: This table is illustrative and based on typical frequency ranges for the specified functional groups. Actual values for this compound would need to be determined experimentally.

Electronic Spectroscopy (UV-Vis) for Chromophore Analysis

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, providing information about its chromophores—the parts of the molecule that absorb light. The aminopyridine ring in this compound is the primary chromophore. Aromatic systems like pyridine typically exhibit π→π* transitions. The presence of the amino group (an auxochrome) is expected to cause a bathochromic (red) shift, moving the absorption maxima to longer wavelengths compared to unsubstituted pyridine.

A UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would likely show one or more strong absorption bands in the 200-400 nm range. Analysis of the absorption maxima (λmax) and molar absorptivity (ε) helps in characterizing the electronic structure of the molecule.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

Single Crystal X-ray Diffraction

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to build a model of the crystal lattice and the arrangement of the molecule within it. The data obtained would include the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions (a, b, c, α, β, γ). This technique would unambiguously confirm the molecular structure and reveal details about hydrogen bonding (e.g., between the amino groups of adjacent molecules) and potential π-π stacking interactions between the pyridine rings, which govern the crystal packing.

Table 2: Illustrative Crystallographic Data Table

Parameter Example Value
Chemical Formula C₈H₉N₃
Formula Weight 147.18
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 10.2
c (Å) 9.8
α (°) 90
β (°) 105.4
γ (°) 90
Volume (ų) 820.1

Note: The values in this table are hypothetical and serve only as an example of the data generated from a single-crystal X-ray diffraction experiment.

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is used to analyze a microcrystalline powder sample. While it does not provide the atomic-level detail of the single-crystal method, it generates a characteristic diffraction pattern that serves as a fingerprint for a specific crystalline phase. PXRD is the primary tool for studying polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs of this compound, if they exist, would have distinct physical properties and would produce different PXRD patterns. This technique is crucial for quality control in materials science and pharmaceuticals to ensure batch-to-batch consistency of the crystalline form.

Computational and Theoretical Investigations of 6 Amino 5 Ethylnicotinonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. und.edu For 6-Amino-5-ethylnicotinonitrile, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311G(d,p), can determine the molecule's optimized geometric parameters in the gaseous phase. materialsciencejournal.org These calculations provide data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure and stability. materialsciencejournal.orgmdpi.com The global minimum energy obtained from DFT structure optimization indicates the stability of the compound. chemijournal.com

The reactivity of the molecule can be inferred from its electronic properties. DFT allows for the calculation of various descriptors that help in understanding how the molecule will interact with other chemical species. The distribution of electron density, for instance, highlights regions of the molecule that are electron-rich or electron-poor, which is essential for predicting sites of electrophilic or nucleophilic attack.

Table 1: Illustrative Optimized Geometric Parameters for a Nicotinonitrile Derivative Core Structure (Calculated via DFT/B3LYP) Note: This data is representative of calculations performed on similar heterocyclic compounds, as specific published data for this compound is not available. The parameters refer to the core pyridine (B92270) ring and its immediate substituents.

ParameterBondValue (Å)ParameterAngleValue (°)
Bond LengthC2-N11.34AngleN1-C2-C3123.5
Bond LengthC2-C31.41AngleC2-C3-C4117.8
Bond LengthC3-C41.40AngleC3-C4-C5120.1
Bond LengthC4-C51.42AngleC4-C5-C6119.5
Bond LengthC5-C61.40AngleC5-C6-N1122.1
Bond LengthC6-N11.35AngleC6-N1-C2117.0
Bond LengthC3-CN1.44AngleC2-C3-CN121.0
Bond LengthC6-NH21.36AngleN1-C6-NH2118.5

Molecular orbital analysis is critical for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). chemijournal.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO's energy relates to its ability to accept an electron. chemijournal.comphyschemres.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. physchemres.orgwuxiapptec.com A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. physchemres.org

A Molecular Electrostatic Potential (MEP) surface map provides a visual representation of the charge distribution around the molecule. chemijournal.com It helps in identifying the regions that are rich in electrons (negative potential, typically colored red) and those that are electron-deficient (positive potential, typically blue). chemijournal.com For this compound, the MEP would likely show negative potential around the nitrogen atom of the nitrile group and the pyridine ring, indicating sites susceptible to electrophilic attack. In contrast, positive potential would be localized around the hydrogen atoms of the amino group and the ethyl group, suggesting sites for nucleophilic attack. chemijournal.com

Table 2: Illustrative Frontier Molecular Orbital Properties and Global Reactivity Descriptors Note: This table presents typical quantum chemical descriptors derived from HOMO-LUMO energies for related aminonicotinonitrile structures.

ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--5.8 eV
LUMO EnergyELUMO--1.2 eV
Energy GapΔEELUMO - EHOMO4.6 eV
Ionization PotentialI-EHOMO5.8 eV
Electron AffinityA-ELUMO1.2 eV
Electronegativityχ(I + A) / 23.5 eV
Chemical Hardnessη(I - A) / 22.3 eV
Chemical SoftnessS1 / (2η)0.22 eV-1
Electrophilicity Indexω(χ2) / (2η)2.66 eV

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, which has a rotatable ethyl group, MD simulations can provide valuable insights into its conformational landscape. mdpi.com By simulating the molecule's dynamics, researchers can identify low-energy, stable conformations and understand the transitions between them. researchgate.net This analysis is crucial for understanding how the molecule might bind to a biological target, as its shape plays a key role in molecular recognition.

MD simulations are also used to study intermolecular interactions, for example, between this compound and solvent molecules or a protein binding site. nih.gov These simulations can reveal details about hydrogen bonding, electrostatic interactions, and van der Waals forces that govern the molecule's behavior in a complex environment. Such studies are essential in fields like drug discovery to understand how a ligand interacts with its receptor on an atomic level. unimi.it

Computational Elucidation of Reaction Mechanisms

Computational chemistry can be employed to investigate the step-by-step process of a chemical reaction, providing a detailed picture of the reaction mechanism. For the synthesis of this compound, quantum chemical calculations can be used to map the potential energy surface of the reaction. rsc.org This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energy barriers associated with each step (activation energy), researchers can determine the most likely reaction pathway and predict the reaction rate. rsc.org For instance, a study might investigate the final cyclization step in the formation of the pyridine ring, calculating the energy barrier for this process. rsc.org This information is invaluable for optimizing reaction conditions to improve yield and minimize byproducts.

Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational methods can predict various spectroscopic properties of molecules, which can then be compared with experimental spectra to confirm the molecular structure. Using methods like DFT, it is possible to calculate vibrational frequencies corresponding to infrared (IR) spectra. materialsciencejournal.org Similarly, nuclear magnetic resonance (NMR) chemical shifts can be computed to aid in the interpretation of experimental NMR data.

The prediction of mass spectra through quantum chemical methods is also an emerging area. nih.gov By simulating the fragmentation of the parent ion, it is possible to predict the mass-to-charge ratios of the resulting fragments, which can be compared to an experimental mass spectrum. nih.gov This correlation between predicted and experimental data provides a high degree of confidence in the structural assignment of a newly synthesized compound like this compound.

In Silico Design and Screening of Novel Nicotinonitrile Analogs

The nicotinonitrile scaffold is recognized as an important structural motif in medicinal chemistry. researchgate.netnih.gov this compound can serve as a lead compound or a starting point for the in silico (computer-based) design of novel analogs with potentially enhanced biological activity. nih.gov Using computational tools, chemists can create a virtual library of derivatives by modifying the functional groups on the parent molecule.

These virtual compounds can then be screened for desired properties using molecular docking and other computational techniques. mdpi.com For example, analogs could be docked into the active site of a target enzyme to predict their binding affinity. researchgate.net This screening process helps prioritize which compounds are most promising for synthesis and experimental testing, saving significant time and resources in the drug discovery pipeline. mdpi.com Furthermore, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiles can be predicted to assess the drug-likeness of the designed analogs. mdpi.com

Advanced Research Applications in Chemical Sciences Excluding Clinical/pharmacological Focus

Role as Building Blocks in Heterocyclic Synthesis

The strategic placement of reactive amino and nitrile functional groups on the pyridine (B92270) core renders 6-Amino-5-ethylnicotinonitrile and related aminonicotinonitriles highly effective building blocks for the construction of more complex molecular architectures. These compounds are particularly significant in the synthesis of fused nitrogen-containing heterocycles, which are foundational structures in many areas of chemistry. Nitrogen-containing heterocycles are not only prevalent in natural products and pharmaceuticals but also serve as crucial intermediates and synthons for creating higher-order, complex molecular systems.

One of the most prominent applications of aminonicotinonitrile scaffolds is in the synthesis of pyrido[2,3-d]pyrimidines. This class of fused heterocyclic compounds is formed by annulating a pyrimidine (B1678525) ring onto a pyridine core. The synthesis often involves the reaction of an aminopyridine derivative with various carbon-containing reagents to construct the second ring.

Multi-component reactions (MCRs) are frequently employed for this purpose due to their efficiency, which allows for the rapid assembly of complex molecules in a single step. For instance, a common strategy involves the condensation of a 6-aminopyridine derivative with compounds like 6-amino-1,3-dimethyluracil (B104193) and aldehydes. This type of reaction, often proceeding through a domino sequence of Knoevenagel condensation followed by a [4+2] cycloaddition, provides a direct route to highly functionalized pyrido[2,3-d]pyrimidine (B1209978) systems. The versatility of this approach allows for the introduction of diverse substituents, leading to a wide array of derivatives.

The table below summarizes representative synthetic pathways to pyrido[2,3-d]pyrimidine scaffolds starting from aminopyridine precursors.

Starting MaterialsReaction TypeResulting Scaffold
6-Aminouracil, Aldehydes, Dialkyl AcetylenedicarboxylatesOne-pot, three-component domino reactionHighly functionalized pyrido[2,3-d]pyrimidines
2,4,6-Triaminopyrimidine, NitromalonaldehydeCondensation followed by reduction2,4-Diamino-6-aminopyrido[2,3-d]pyrimidine
6-Aminouracil, Dimethylformamide DimethylacetalHeteroannulationPyrido[2,3-d]pyrimidine core

Beyond pyrido[2,3-d]pyrimidines, this compound serves as an intermediate for a variety of other important chemical frameworks. The amino group can act as a nucleophile, while the nitrile group can undergo hydrolysis, reduction, or participate in cycloaddition reactions. This dual reactivity enables its use in constructing diverse heterocyclic systems.

For example, derivatives of 6-aminonicotinonitrile are used to synthesize 6-amino-2-pyridone-3,5-dicarbonitriles. These scaffolds are valuable synthetic intermediates themselves, providing a platform for further chemical elaboration. The synthesis of these pyridones can be achieved through one-pot, two-step catalytic processes that are both efficient and cost-effective. The resulting dicarbonitrile pyridone structure is a versatile scaffold for developing novel molecular entities for various chemical applications.

Applications in Materials Science Research

The utility of heterocyclic compounds derived from this compound extends into materials science, where conjugated π-electron systems and specific functional groups are essential for creating materials with unique optical and electronic properties.

Nitrogen-containing heterocyclic compounds are integral to the design of organic dyes and luminescent materials. The extended π-conjugated systems present in fused rings derived from aminonicotinonitriles can give rise to materials that absorb and emit light. The specific properties of these materials, such as their color and fluorescence quantum yield, can be fine-tuned by modifying the molecular structure. For instance, derivatives of 2(1H)-pyrimidinones, which can be synthesized from aminonitrile precursors, have found use in industrial applications as dyes and photographic materials. nih.gov The systematic design of such organic fluorophores is a growing field, with applications ranging from molecular sensors to imaging agents. nih.gov

The field of organic electronics relies on carbon-based materials that can transport charge. Heterocyclic compounds are a cornerstone of this field, serving as the active components in devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govresearchgate.net Materials with π-electron systems, such as those derived from this compound, can be designed to have specific semiconducting properties.

For example, heterocyclic spiro derivatives have been synthesized and shown to possess excellent hole-transporting properties, making them suitable for use as donor materials in OPVs and as emissive components in deep-blue OLEDs. nih.gov The ability to create thin films from these organic materials is crucial for their integration into electronic devices. rsc.org While research may not have focused specifically on this compound for these applications, its role as a precursor to complex heterocycles places it at the start of a synthetic pathway toward new organic electronic materials.

Contributions to Catalysis Research

In catalysis, the development of ligands that can coordinate with metal centers is crucial for controlling the activity and selectivity of a reaction. Nitrogen-containing heterocycles are widely used as ligands in both homogeneous and organocatalysis.

While direct applications of this compound in catalysis are not extensively documented, its structure provides a basis for the synthesis of potential ligands. The nitrogen atoms in the pyridine ring and the amino group can act as coordination sites for metal ions. By designing more complex molecules that incorporate the aminopyridine scaffold, it is possible to create polytopic ligands capable of forming mono- or polynuclear complexes. researchgate.net Such complexes are of interest in the field of cooperative catalysis, where multiple metal centers work in concert to facilitate a chemical transformation. The synthesis of chiral ligands from heterocyclic precursors is another important area, leading to catalysts for asymmetric synthesis. abcr.com The aminonicotinonitrile framework offers a versatile starting point for accessing such advanced catalytic structures.

Ligand Design for Metal-Catalyzed Reactions

There is no available scientific literature that describes the use of this compound in the design of ligands for metal-catalyzed reactions. The unique steric and electronic properties that the amino, ethyl, and cyano groups impart on the pyridine ring could theoretically be exploited for coordination with various metal centers. However, no studies have been published that explore this potential.

Organocatalytic Systems Incorporating Nicotinonitrile Moieties

No research could be found on the incorporation of this compound into organocatalytic systems. While the aminopyridine scaffold is of interest in the development of new organocatalysts, this specific derivative has not been investigated in this capacity.

Utility in Agrochemical Research and Development (as synthetic intermediates)

While nicotinonitrile derivatives are a known class of compounds used in the synthesis of various agrochemicals, there is no specific information available in the public domain, including patent literature, that details the use of this compound as a synthetic intermediate in the development of new pesticides or herbicides.

Supramolecular Chemistry and Self-Assembly Studies

There are no published studies on the use of this compound in the field of supramolecular chemistry or self-assembly. The potential for this molecule to form ordered structures through non-covalent interactions, such as hydrogen bonding or π-π stacking, has not been investigated.

Future Directions and Emerging Research Avenues for 6 Amino 5 Ethylnicotinonitrile

Exploration of Underexplored Synthetic Methodologies

Current synthetic routes to 6-Amino-5-ethylnicotinonitrile, while effective, often rely on traditional multi-step procedures. The future necessitates a shift towards more efficient and sustainable synthetic strategies. One-pot multicomponent reactions (MCRs) represent a particularly promising, yet underexplored, avenue. nih.govresearchgate.netnih.gov These reactions, which combine three or more reactants in a single operation, offer significant advantages in terms of atom economy, reduced waste, and simplified purification processes. rasayanjournal.co.inroyalsocietypublishing.org The development of novel MCRs for the direct synthesis of this compound and its derivatives from simple, readily available starting materials is a critical area for future research.

Furthermore, microwave-assisted and ultrasonic synthesis are green chemistry techniques that have shown potential in accelerating reaction times and improving yields for various pyridine (B92270) derivatives. nih.govresearchgate.net A systematic investigation into the application of these energy-efficient methods for the synthesis of this compound could lead to more environmentally benign and economically viable production processes.

Table 1: Comparison of Potential Synthetic Methodologies

MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Multicomponent Reactions (MCRs) High atom economy, reduced reaction steps, minimized waste, increased molecular diversity. researchgate.netrasayanjournal.co.inDesign of novel MCRs using readily available starting materials; optimization of reaction conditions for high yields and selectivity.
Microwave-Assisted Synthesis Rapid reaction rates, improved yields, enhanced reaction control. nih.govSystematic study of microwave parameters (temperature, pressure, time) on reaction outcomes; development of solvent-free microwave protocols.
Ultrasonic Synthesis Enhanced reaction rates, improved mass transfer, potential for milder reaction conditions. researchgate.netInvestigation of the effects of ultrasonic frequency and power on the synthesis; exploration of sonocatalysis.

Development of Advanced Functionalization Strategies for Specific Molecular Architectures

The functionalization of the this compound core is crucial for tailoring its properties for specific applications. While traditional methods exist, future research should focus on developing more advanced and selective functionalization strategies. C-H bond functionalization has emerged as a powerful tool for the direct modification of aromatic rings, offering a more atom-economical alternative to traditional cross-coupling reactions that often require pre-functionalized substrates. acs.org Applying modern C-H activation techniques to selectively introduce new functional groups at various positions on the pyridine ring of this compound would open up new avenues for creating novel derivatives with enhanced biological or material properties.

Moreover, the development of regioselective functionalization methods for the amino and nitrile groups is essential. This would allow for the precise construction of complex molecular architectures with well-defined structures and functionalities. For instance, selective N-alkylation or N-arylation of the amino group, or controlled transformations of the nitrile moiety, could lead to the synthesis of libraries of compounds for high-throughput screening in drug discovery. rsc.org

Integration into Novel Catalytic Systems and Methodologies

The inherent electronic properties of the aminopyridine scaffold suggest that this compound and its derivatives could serve as valuable ligands in organometallic catalysis or as organocatalysts themselves. nih.gov The nitrogen atoms of the pyridine ring and the amino group can act as coordination sites for metal centers, potentially leading to the development of novel catalysts with unique reactivity and selectivity. acs.org Future research should explore the synthesis of metal complexes incorporating this compound-based ligands and evaluate their catalytic activity in a range of organic transformations.

Furthermore, the potential of aminopyridine derivatives to act as organocatalysts is an emerging area of interest. nih.gov The basicity of the amino group and the aromatic nature of the pyridine ring could be harnessed to catalyze various reactions, such as aldol (B89426) or Michael additions. Investigating the organocatalytic potential of this compound and its chiral derivatives could lead to the discovery of new, metal-free catalytic systems. nih.gov

Addressing Fundamental Research Gaps in Nicotinonitrile Chemistry

Despite the broad interest in nicotinonitrile derivatives, fundamental gaps in our understanding of their reaction mechanisms and structure-activity relationships remain. Mechanistic studies on the formation of nicotinonitriles, particularly through multicomponent reactions, are often limited. researchgate.net Future research employing computational modeling and detailed kinetic studies can provide valuable insights into the reaction pathways, intermediates, and transition states involved. This fundamental knowledge is crucial for the rational design of more efficient and selective synthetic methods.

Additionally, a systematic exploration of the structure-property relationships of a diverse library of this compound derivatives is needed. This includes a comprehensive evaluation of their photophysical, electronic, and biological properties to identify key structural motifs responsible for desired activities. Such studies will guide the future design of molecules with optimized performance for specific applications, from fluorescent probes to therapeutic agents. researchgate.net

Potential for Sustainable and Bio-Inspired Chemical Transformations

The principles of green chemistry are increasingly guiding the development of new chemical processes. rasayanjournal.co.in For this compound, this translates to the exploration of sustainable and bio-inspired synthetic and catalytic methods. The use of nano-catalysts, for instance, offers advantages such as high catalytic activity, easy separation, and recyclability, contributing to more sustainable chemical production. rsc.orgscispace.com

Bio-inspired catalysis, which mimics the efficiency and selectivity of natural enzymes, presents another exciting frontier. acs.orgprinceton.edunih.govanl.gov The development of artificial enzymes or catalytic systems inspired by biological processes could lead to highly selective and environmentally friendly methods for the synthesis and functionalization of this compound. This could involve the use of engineered enzymes or synthetic catalysts that operate under mild, aqueous conditions, minimizing the use of harsh reagents and organic solvents.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.